molecular formula C9H16O B070226 2-Cyclohexyl-3-methyloxirane CAS No. 164323-45-9

2-Cyclohexyl-3-methyloxirane

Cat. No. B070226
M. Wt: 140.22 g/mol
InChI Key: XBEUQOKZRSGAQO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-methyloxirane, also known as 2-CMO, is a chemical compound that belongs to the family of oxiranes. It is a colorless liquid with a molecular formula of C9H16O and a molecular weight of 140.23 g/mol. 2-CMO has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 2-Cyclohexyl-3-methyloxirane is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and proteins. This reaction can lead to the formation of covalent bonds, resulting in the modification of the structure and function of the target molecules.

Biochemical And Physiological Effects

2-Cyclohexyl-3-methyloxirane has been shown to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to various cancer cell lines, suggesting its potential as an anticancer agent. 2-Cyclohexyl-3-methyloxirane has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Cyclohexyl-3-methyloxirane in lab experiments is its high purity and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for organic synthesis. However, one of the limitations of using 2-Cyclohexyl-3-methyloxirane is its relatively low reactivity compared to other epoxides. This can make it challenging to use in certain chemical reactions.

Future Directions

There are several future directions for the research of 2-Cyclohexyl-3-methyloxirane. One potential direction is the development of new synthetic methods for the production of 2-Cyclohexyl-3-methyloxirane and its derivatives. Another direction is the investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the use of 2-Cyclohexyl-3-methyloxirane as a solvent in chemical reactions could be further explored, particularly in the development of greener and more sustainable chemical processes.

Synthesis Methods

The synthesis of 2-Cyclohexyl-3-methyloxirane can be achieved through the reaction of cyclohexene with methyl hydroperoxide in the presence of a catalyst such as molybdenum or tungsten. The reaction proceeds via an epoxidation mechanism, resulting in the formation of 2-Cyclohexyl-3-methyloxirane as the major product. The purity of the synthesized 2-Cyclohexyl-3-methyloxirane can be improved through distillation and recrystallization techniques.

Scientific Research Applications

2-Cyclohexyl-3-methyloxirane has been extensively studied for its potential applications in the field of organic synthesis. It can be used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and flavors. 2-Cyclohexyl-3-methyloxirane has also been used as a solvent in chemical reactions due to its low toxicity and high boiling point.

properties

CAS RN

164323-45-9

Product Name

2-Cyclohexyl-3-methyloxirane

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-cyclohexyl-3-methyloxirane

InChI

InChI=1S/C9H16O/c1-7-9(10-7)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3

InChI Key

XBEUQOKZRSGAQO-UHFFFAOYSA-N

SMILES

CC1C(O1)C2CCCCC2

Canonical SMILES

CC1C(O1)C2CCCCC2

synonyms

Oxirane, 2-cyclohexyl-3-methyl-

Origin of Product

United States

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